molecular formula C18H15NO3 B186225 (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one CAS No. 173140-90-4

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Cat. No. B186225
M. Wt: 293.3 g/mol
InChI Key: IHJYYLJZVBVLEK-INIZCTEOSA-N
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Description

“®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 g/mol . The compound is solid in physical form .


Synthesis Analysis

The synthesis of quinolin-2(1H)-ones, which includes “®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one”, can be achieved through a one-pot and divergent synthesis process . This process involves sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C18H15NO3/c20-17-9-7-14-13 (16-11-22-16)6-8-15 (18 (14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2, (H,19,20)/t16-/m0/s1 . The Canonical SMILES representation is C1 [C@H] (O1)C2=C3C=CC (=O)NC3=C (C=C2)OCC4=CC=CC=C4 .


Chemical Reactions Analysis

The Rh-catalyzed carbonylation and annulation of simple anilines with CO and alkynes through N–H and C–H bond activation can be used for the direct synthesis of quinolin-2(1H)-ones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.3 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds .

Scientific Research Applications

1. One-Pot and Divergent Synthesis of Polysubstituted Quinolin-2(1H)-ones

  • Summary of Application: This research presents a new one-pot and divergent synthesis of multisubstituted quinolin-2(1H)-ones via sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions .
  • Methods of Application: The four-component reactions of 2-acylanilines, aldehydes, (carboxymethyl)(dimethyl)sulfonium bromides and isocyanides gave Ugi adducts, which were subsequently treated with DBU to produce polysubstituted quinolin-2(1H)-ones .
  • Results or Outcomes: The research resulted in the development of a new method for the synthesis of multisubstituted quinolin-2(1H)-ones in good overall yields .

2. Efficient Visible Light Mediated Synthesis of Quinolin-2(1H)-ones

  • Summary of Application: This research presents an unconventional and hitherto unknown photocatalytic approach to the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .
  • Methods of Application: The research utilized a reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield and no undesirable by-product .
  • Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYYLJZVBVLEK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465922
Record name (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

CAS RN

173140-90-4
Record name 5-(2R)-2-Oxiranyl-8-(phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173140-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyloxy-5-(R)-oxiranyl-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-(Benzyloxy)-5-((2R)-oxiran-2-yl)quinolin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 20 g (61 mmol) 8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one in 160 mL DMF is added dropwise at 0° C. to 35 mL of a 4 molar sodium hydroxide solution and then stirred for 2 hours at this temperature. The reaction mixture is combined with 1.5 L ice water, buffered by the addition of dry ice and extracted with ethyl acetate. The organic phases are dried with sodium sulphate, the solvent is distilled off and the residue is chromatographed over aluminium oxide (dichloromethane/ethyl acetate gradient). The fractions containing the product are evaporated down to 60 mL and then combined with petroleum ether, during which time a solid is precipitated, which is suction filtered and dried.
Name
8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one
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20 g
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160 mL
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ice water
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.